molecular formula C21H22N2O5S2 B296862 4-ethoxy-N-[4-(4-toluidinosulfonyl)phenyl]benzenesulfonamide

4-ethoxy-N-[4-(4-toluidinosulfonyl)phenyl]benzenesulfonamide

Cat. No. B296862
M. Wt: 446.5 g/mol
InChI Key: VXDOVAJEJNMOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[4-(4-toluidinosulfonyl)phenyl]benzenesulfonamide, commonly known as E-404, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have numerous biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

E-404 has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as an inhibitor of carbonic anhydrase enzymes, and as a modulator of the activity of ion channels. It has also been studied for its potential anti-inflammatory and anti-cancer properties. E-404 has been found to be particularly useful in the study of ion channels, as it can selectively target specific channels and modulate their activity.

Mechanism of Action

The mechanism of action of E-404 varies depending on its specific application. In the case of its use as a fluorescent probe, E-404 binds to a specific protein and undergoes a conformational change, resulting in an increase in fluorescence. As an inhibitor of carbonic anhydrase enzymes, E-404 binds to the active site of the enzyme and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate. As a modulator of ion channels, E-404 binds to specific sites on the channel and alters its activity.
Biochemical and Physiological Effects
E-404 has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a key role in the regulation of acid-base balance in the body. It has also been found to modulate the activity of ion channels, which are important for the generation and propagation of action potentials in neurons and muscle cells. Additionally, E-404 has been found to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of E-404 is its selectivity for specific ion channels and proteins, making it a valuable tool for researchers studying these targets. Additionally, its fluorescent properties make it useful for the detection of protein-protein interactions. However, one limitation of E-404 is its potential toxicity, which can limit its use in certain experiments. It is important for researchers to carefully consider the potential risks and benefits of using E-404 in their experiments.

Future Directions

There are numerous future directions for research on E-404. One area of interest is the development of more selective and potent inhibitors of carbonic anhydrase enzymes, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-cancer properties of E-404. Finally, there is potential for the development of new fluorescent probes based on the structure of E-404, which could have applications in a variety of research areas.
Conclusion
In conclusion, E-404 is a valuable tool for scientific research due to its numerous biochemical and physiological effects. Its selectivity for specific ion channels and proteins, as well as its fluorescent properties, make it particularly useful for researchers studying these targets. However, its potential toxicity must be carefully considered when using it in experiments. There are numerous future directions for research on E-404, including the development of more selective inhibitors of carbonic anhydrase enzymes and the exploration of its anti-inflammatory and anti-cancer properties.

Synthesis Methods

The synthesis of E-404 involves the reaction of 4-aminobenzenesulfonamide with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-ethoxyphenyl isocyanate to yield the final product, E-404. This synthesis method has been well-established and has been used in numerous studies.

properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)sulfonylamino]-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C21H22N2O5S2/c1-3-28-19-10-14-21(15-11-19)30(26,27)23-18-8-12-20(13-9-18)29(24,25)22-17-6-4-16(2)5-7-17/h4-15,22-23H,3H2,1-2H3

InChI Key

VXDOVAJEJNMOKP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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